molecular formula C7H8N6OS2 B11506465 2-(4-Amino-5-thioxo-4,5-dihydro-[1,2,4]triazol-1-yl)-N-thiazol-2-yl-acetamide

2-(4-Amino-5-thioxo-4,5-dihydro-[1,2,4]triazol-1-yl)-N-thiazol-2-yl-acetamide

Cat. No.: B11506465
M. Wt: 256.3 g/mol
InChI Key: HAVXDSQAFOCISV-UHFFFAOYSA-N
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Description

2-(4-AMINO-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a triazole and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-AMINO-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring can be synthesized through cyclization reactions.

    Introduction of the Thiazole Moiety: The thiazole ring can be introduced via condensation reactions with appropriate thioamide or thioester precursors.

    Final Coupling: The final step involves coupling the triazole and thiazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with triazole and thiazole rings are often explored for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

Industrially, these compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-(4-AMINO-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole and thiazole rings could play a crucial role in binding to the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-AMINO-5-MERCAPTO-4H-1,2,4-TRIAZOL-3-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-(4-AMINO-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-(4-AMINO-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific substitution pattern and the presence of both triazole and thiazole rings, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C7H8N6OS2

Molecular Weight

256.3 g/mol

IUPAC Name

2-(4-amino-5-sulfanylidene-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C7H8N6OS2/c8-12-4-10-13(7(12)15)3-5(14)11-6-9-1-2-16-6/h1-2,4H,3,8H2,(H,9,11,14)

InChI Key

HAVXDSQAFOCISV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CN2C(=S)N(C=N2)N

Origin of Product

United States

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